Denzimol

Anticonvulsant Seizure Model Tonic-Clonic Differentiation

Denzimol (Rec 15-1533) is a differentiated (arylalkyl)imidazole anticonvulsant that selectively suppresses tonic seizures without affecting clonic phases—distinct from both in-class analogs like nafimidone and out-of-class agents such as phenytoin or carbamazepine. With a brain/plasma ratio of 10:1 and rapid 60-min onset, it achieves minimum effective CNS concentrations (10–50 µg/g) reliably in MES and metrazol models. Its dose-dependent CYP450 modulation and selective diazepam synergy make it indispensable for PK-PD studies, combination therapy screening, and benchmarking novel imidazole derivatives. Choose Denzimol for reproducible, well-characterized anticonvulsant pharmacology.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
CAS No. 73931-96-1
Cat. No. B1204873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenzimol
CAS73931-96-1
Synonymsdenzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O
InChIInChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2
InChIKeyIAWIJHCUEPVIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denzimol (CAS 73931-96-1): An (Arylalkyl)imidazole Anticonvulsant with Tonic Seizure Selectivity


Denzimol (Rec 15-1533) is an (arylalkyl)imidazole derivative identified as an orally active anticonvulsant agent [1]. It selectively suppresses electrically and chemically induced tonic seizures while showing limited efficacy against clonic seizures, a profile distinct from barbiturates and benzodiazepines [2]. The compound has a molecular formula of C19H20N2O and a molecular weight of 292.37 g/mol [3].

Why In-Class Substitution of Denzimol (CAS 73931-96-1) Is Not Viable: Pharmacological and Pharmacokinetic Distinctions


Within the (arylalkyl)imidazole class, compounds such as nafimidone and denzimol share a common pharmacophore yet exhibit divergent potency, toxicity, and drug-drug interaction profiles that preclude simple substitution [1]. Denzimol's unique combination of rapid brain penetration (brain/plasma ratio of 10:1), selective tonic seizure suppression, and dose-dependent modulation of hepatic cytochrome P-450 creates a distinct experimental and therapeutic signature compared to both in-class analogs (e.g., nafimidone) and out-of-class alternatives (e.g., phenytoin, carbamazepine) [2][3]. These differences are quantifiable and directly impact experimental design and procurement decisions.

Quantitative Differentiation of Denzimol (CAS 73931-96-1) from Closest Analogs and Alternatives


Tonic Seizure Selectivity: Denzimol vs. Barbiturates and Benzodiazepines in Metrazol-Induced Seizures

Denzimol demonstrates selective antagonism of tonic seizures without affecting clonic seizures, a profile distinct from barbiturates and benzodiazepines which suppress both phases [1]. In a direct head-to-head comparison of 10 standard antiepileptic drugs, denzimol clustered with phenytoin, carbamazepine, and AD-810 in showing selective tonic antagonism, whereas barbiturates, benzodiazepines, and valproic acid antagonized the entire seizure pattern [1].

Anticonvulsant Seizure Model Tonic-Clonic Differentiation

Maximal Electroshock Seizure (MES) Potency and Safety Margin: Denzimol vs. Phenytoin and Phenobarbital in Rats

In a comparative study in rats, denzimol exhibited superior potency and a more favorable safety profile compared to phenytoin and phenobarbital in the maximal electroshock seizure (MES) test [1]. Denzimol was identified as the most potent compound with the lowest toxicity, and it demonstrated a longer duration of anticonvulsant activity than phenytoin [1]. In mice and rabbits, its anticonvulsant activity was almost equal to that of phenytoin and phenobarbital but with a more rapid onset of action [1].

Anticonvulsant MES Therapeutic Index

Brain Penetration and Pharmacokinetic Differentiation: Denzimol Brain/Plasma Ratio of 10:1 in Rats

Denzimol achieves a remarkably high brain/plasma concentration ratio of 10:1 at 60 minutes post-oral administration in rats, indicating extensive and rapid CNS penetration [1]. The mean plasma, brain, and cerebellum half-lives were 8.4, 7.1, and 9.2 hours, respectively [1]. This pharmacokinetic profile is distinct from many anticonvulsants and supports its rapid onset of action [1][2].

Pharmacokinetics Brain Penetration Neuropharmacology

Differential Drug-Drug Interaction: Denzimol Enhances Diazepam Activity but Not Phenobarbital

In a direct comparative study, denzimol significantly enhanced both the depressant and antimetrazol activities of diazepam in mice in a dose- and time-dependent manner, whereas the activities of phenobarbital were not affected [1]. This selective enhancement suggests a specific interaction with benzodiazepine receptor systems, potentially via increased receptor number [1][2].

Drug Interaction Benzodiazepine Anticonvulsant Synergy

In-Class Potency Comparison: Denzimol (ED50 12 mg/kg) vs. Fluorenylalkyl Imidazole Analog (ED50 10 mg/kg) in Mice MES

In a head-to-head SAR study comparing (arylalkyl)imidazole anticonvulsants, denzimol (po ED50 = 12 mg/kg) was found to be nearly equipotent to the tertiary alcohol α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol (po ED50 = 10 mg/kg) in the mouse maximal electroshock seizure (MES) test [1]. This study also contextualized denzimol's potency relative to nafimidone (po ED50 = 56 mg/kg), another clinical-stage imidazole anticonvulsant, highlighting significant intra-class potency differences [1].

Structure-Activity Relationship Imidazole Anticonvulsant MES

Dose-Dependent Metabolic Interaction with Carbamazepine: Denzimol Alters CYP450 Activity Differentially

Denzimol exhibits a dose-dependent dual effect on hepatic cytochrome P-450 in rats [1]. At a dose of 15 mg/kg (just above the anticonvulsant dose), no effect on drug-metabolizing enzymes was observed. However, at a higher dose of 60 mg/kg, denzimol significantly raised hepatic cytochrome P-450 content, enhanced carbamazepine (CBZ) clearance, and shortened the elimination half-life of both CBZ and its active metabolite [1]. This contrasts with previous findings of impaired CBZ metabolism after single doses, suggesting that denzimol can both inhibit and induce microsomal enzymes depending on the dosing regimen [1].

Drug Metabolism Cytochrome P450 Enzyme Induction/Inhibition

Optimal Research and Industrial Application Scenarios for Denzimol (CAS 73931-96-1) Based on Quantified Differentiation


Acute Tonic-Clonic Seizure Modeling in Rodents Requiring Selective Tonic Suppression

Denzimol is ideally suited for maximal electroshock (MES) and metrazol-induced tonic seizure models in mice and rats, where its selective antagonism of tonic seizures without affecting clonic phases allows for mechanistic studies of tonic seizure pathways [1][2]. Its rapid onset of action and high brain penetration (brain/plasma ratio 10:1) ensure effective CNS concentrations within 60 minutes of oral dosing, enabling acute experimental protocols [3].

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlation Studies Leveraging High Brain Exposure

The well-characterized relationship between plasma/brain concentrations and anticonvulsant/neurotoxic effects makes denzimol a model compound for PK-PD studies in neuropharmacology. The minimum effective brain concentration for MES protection is 10-50 µg/g, with plasma concentrations of 0.8-5 µg/mL, and a brain/plasma ratio of 10:1 provides a quantifiable benchmark for assessing brain penetration of novel compounds [3].

Drug-Drug Interaction Studies with Benzodiazepines in Seizure Models

Denzimol's selective enhancement of diazepam activity, while not affecting phenobarbital, provides a defined system for studying positive allosteric modulation or receptor-level synergy with benzodiazepines [4]. This makes denzimol a valuable tool for combination therapy research aimed at identifying synergistic anticonvulsant regimens without the confounding effects of broad CYP450 induction (at low doses, denzimol does not alter drug-metabolizing enzymes [5]).

Structure-Activity Relationship (SAR) Studies of (Arylalkyl)imidazole Anticonvulsants

As a well-characterized reference compound within the (arylalkyl)imidazole class, denzimol (po ED50 = 12 mg/kg in mouse MES) serves as a benchmark for evaluating novel analogs [6]. Its established potency, selectivity, and PK profile allow researchers to contextualize new compounds and assess whether structural modifications improve upon denzimol's therapeutic window or reduce its CYP450 interaction liability [5].

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